molecular formula C24H24N4O3S B10914593 [6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10914593
M. Wt: 448.5 g/mol
InChI Key: JNGUUDYEPSMEHY-UHFFFAOYSA-N
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Description

This compound features a unique structure that combines an isoxazole ring with a pyridine ring, linked to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, including cyclization, substitution, and coupling reactions. One common method involves the use of methoxyphenylboronic acid and cyanuric chloride as starting materials, followed by a Suzuki coupling reaction . The reaction conditions often include the use of a palladium catalyst, potassium carbonate as a base, and ethanol as a solvent. The reaction is carried out at a moderate temperature, typically around 35°C, for 1.5 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents can make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thienylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of [6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) . Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is unique due to its combination of an isoxazole ring with a pyridine ring and a piperazine moiety

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H24N4O3S/c1-16-22-20(24(29)28-11-9-27(10-12-28)15-19-4-3-13-32-19)14-21(25-23(22)31-26-16)17-5-7-18(30-2)8-6-17/h3-8,13-14H,9-12,15H2,1-2H3

InChI Key

JNGUUDYEPSMEHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=CS5

Origin of Product

United States

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